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Introduction

UnyLinker™ is a universal linker molecule utilized in solid-phase oligonucleotide synthesis.[1]
[2][3] Its "universal" nature obviates the need for stocking individual nucleoside-loaded
supports, thereby streamlining inventory, reducing costs, and enhancing consistency in the
synthesis of DNA, RNA, and their analogues.[4][5] When immobilized on Controlled Pore Glass
(CPG), UnyLinker™ provides a robust and efficient platform for the automated synthesis of
oligonucleotides.[3][6]

These application notes provide a comprehensive guide for the use of UnyLinker™ CPG
support in oligonucleotide synthesis, covering everything from the initial setup to the final
cleavage and deprotection of the synthesized oligonucleotide.

Key Advantages of UnyLinker™ CPG Support

» Universal Application: A single support can be used for the synthesis of any oligonucleotide
sequence, eliminating the need for four different base-loaded supports.[4][5]

» Cost and Time Efficiency: Reduces the workload associated with quality control, material
management, and testing of multiple supports.[4][5]
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» High Quality Oligonucleotides: Eliminates impurities that can arise from the variability of
nucleoside succinates.[4] The average coupling efficiency is greater than 99% per step.[4][5]

o Compatibility: Fully compatible with standard phosphoramidite reagents and synthesis
conditions.[4][5] It can be used to synthesize a variety of modified oligonucleotides, including
2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, Locked Nucleic Acids (LNA), and
phosphorothioates.[4][7]

e Regulatory Advantage: The UnyLinker™ moiety does not become part of the final Active
Pharmaceutical Ingredient (API), which can simplify regulatory submissions.[4]

Quantitative Data Summary

The selection of CPG pore size is critical and depends on the desired length of the
oligonucleotide. The loading capacity of the support also varies with the pore size.

Recommended . .
. ] ] Typical Functional
CPG Pore Size (A) Oligonucleotide . Reference
Loading (pmolig)

Length

500 - 550 Standard length 30-55 [1]8]
Longer

1000 , _ 80 - 110 [1]18]
oligonucleotides

1400 Long oligonucleotides  Varies [9]
Very long

2000 oligonucleotides Lower loading [9]

(>150 mers)

Experimental Protocols
Preparation for Synthesis

e Support Selection: Choose the appropriate UnyLinker™ CPG pore size based on the target
oligonucleotide length (see table above).
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e Column Packing: Pack the desired amount of UnyLinker™ CPG into a synthesis column
compatible with your automated DNA/RNA synthesizer.

e Synthesizer Setup:
o Install the column on the synthesizer.

o Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizer,
deblocking solution) are sufficiently filled and properly connected.

o Prime all reagent lines to ensure proper delivery.

Automated Oligonucleotide Synthesis Workflow

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
This cycle is repeated for each nucleotide added to the growing chain.

e Initial Detritylation:

o The first step is the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the
UnyLinker™ support.

o This is achieved by treating the support with a solution of 3% trichloroacetic acid (TCA) in
dichloromethane (CH2Cl2).[10]

o Aslightly extended initial detritylation time is often employed for DMT-on universal
supports.[1]

e Coupling:

o The first nucleoside phosphoramidite (0.1 M - 0.15 M in acetonitrile) is activated with an
activator, such as 5-(Ethylthio)-1H-tetrazole (ETT, 0.25 M in acetonitrile), and then coupled
to the hydroxyl group on the deprotected UnyLinker™ support.[10]

o The phosphoramidite corresponding to the desired 3'-terminal nucleoside of the sequence
is added in this first coupling step.

o Capping:
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o Any unreacted hydroxyl groups on the support are "capped" to prevent the formation of
failure sequences (n-1 mers).

o This is typically done using a two-part capping solution:
» CAP A: 16% N-methylimidazole in THFR.[10]

» CAP B: Acetic anhydride:pyridine:THF (1:2:2, v/v/v).[10]

e Oxidation:

o The newly formed phosphite triester linkage is unstable and must be oxidized to a more
stable phosphate triester.

o This is accomplished using a solution of 0.1 M iodine (I2) in a mixture of pyridine, water,
and THR[10]

o |teration:

o The cycle of detritylation, coupling, capping, and oxidation is repeated for each
subsequent phosphoramidite addition until the desired oligonucleotide sequence is
synthesized.

Diagram of the Automated Oligonucleotide Synthesis Cycle
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Caption: Automated synthesis cycle for oligonucleotide chain elongation on UnyLinker™ CPG
support.
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Cleavage and Deprotection

This crucial step releases the oligonucleotide from the CPG support and removes the
protecting groups from the nucleobases and the phosphate backbone.

Standard Cleavage and Deprotection Conditions

Reagent Temperature Time Notes Reference
Concentrated A common
Ammonium 55°C 8 hours standard [9]
Hydroxide condition.
Ammonium
Hydroxide/Methyl Faster
) 65°C 1 hour ) 9]
amine (AMA) deprotection.
(1:1)
Requires
Gaseous ] o
] 65°C 30 minutes specialized [9]
Methylamine )
equipment.
50 mM
Potassium For sensitive
] Room Temp. 17 hours 9]
Carbonate in bases/dyes.
Methanol
Tert- o
) For sensitive
Butylamine/water  60°C 4 hours [9]
bases/dyes.
(1:3 viv)

Protocol for Cleavage and Deprotection using Concentrated Ammonium Hydroxide:

o Transfer the CPG support containing the synthesized oligonucleotide from the synthesis
column to a screw-cap vial.

¢ Add concentrated ammonium hydroxide to the vial, ensuring the CPG is completely
submerged.
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o Seal the vial tightly.

 Incubate the vial at 55°C for 8 hours.

 After incubation, allow the vial to cool to room temperature.

o Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.

e Wash the CPG with nuclease-free water and combine the wash with the supernatant to
maximize yield.

» Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

e The resulting pellet contains the crude oligonucleotide, which can then be resuspended for
purification.

Diagram of the UnyLinker™ Cleavage Mechanism
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Caption: Proposed mechanism for the cleavage of oligonucleotides from UnyLinker™ support.
[4][11]

Troubleshooting and Considerations

¢ Incomplete Cleavage: If the yield of the final oligonucleotide is low, consider extending the
cleavage time or increasing the temperature within the recommended ranges.

o Degradation of Sensitive Modifications: For oligonucleotides containing base-labile
modifications, use milder cleavage conditions such as potassium carbonate in methanol.[9] It
is inadvisable to use UnyLinker™ with modifications that are highly susceptible to
degradation under strong basic conditions, such as 2'-F RNA chemistry.[1]

e DMT-on vs. DMT-off: UnyLinker™ is available in both DMT-on and DMT-off versions. The
DMT-on version allows for straightforward reverse-phase HPLC purification of the full-length
product. The DMT-off version can be used to avoid a small percentage of linker cleavage
that may occur during the extended initial detritylation of the DMT-on version.[1]

¢ Post-Synthesis Processing: The crude oligonucleotide product should be further processed
by methods such as desalting or purification (e.g., HPLC or gel electrophoresis) to remove
failure sequences and other impurities.

By following these guidelines and protocols, researchers, scientists, and drug development
professionals can effectively utilize UnyLinker™ 12 on CPG support for the efficient and high-
quality synthesis of a wide range of oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for UnyLinker™ 12 on
CPG Support]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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